molecular formula C22H25N3O6 B15154133 Propyl 5-{[(2-methyl-3-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate

Propyl 5-{[(2-methyl-3-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate

Cat. No.: B15154133
M. Wt: 427.4 g/mol
InChI Key: QUXFHLJSLXJLKO-UHFFFAOYSA-N
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Description

PROPYL 5-(2-METHYL-3-NITROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE is a synthetic organic compound that belongs to the class of benzoate derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The unique structural features of this compound, such as the presence of a nitrobenzamido group and a morpholine ring, contribute to its distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPYL 5-(2-METHYL-3-NITROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE typically involves multi-step organic reactions. A common synthetic route may include:

    Nitration: Introduction of the nitro group into the benzene ring.

    Amidation: Formation of the benzamido group through the reaction of a benzoyl chloride derivative with an amine.

    Esterification: Formation of the benzoate ester by reacting the carboxylic acid with propanol.

    Morpholine Introduction: Incorporation of the morpholine ring through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

PROPYL 5-(2-METHYL-3-NITROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups onto the benzene ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of PROPYL 5-(2-METHYL-3-NITROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitrobenzamido and morpholine groups could play key roles in these interactions, influencing the compound’s affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    PROPYL 5-(2-METHYL-3-AMINOBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE: Similar structure but with an amino group instead of a nitro group.

    PROPYL 5-(2-METHYL-3-NITROBENZAMIDO)-2-(PIPERIDIN-4-YL)BENZOATE: Similar structure but with a piperidine ring instead of a morpholine ring.

Uniqueness

The unique combination of the nitrobenzamido group and the morpholine ring in PROPYL 5-(2-METHYL-3-NITROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE distinguishes it from other similar compounds. This structural uniqueness may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H25N3O6

Molecular Weight

427.4 g/mol

IUPAC Name

propyl 5-[(2-methyl-3-nitrobenzoyl)amino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C22H25N3O6/c1-3-11-31-22(27)18-14-16(7-8-20(18)24-9-12-30-13-10-24)23-21(26)17-5-4-6-19(15(17)2)25(28)29/h4-8,14H,3,9-13H2,1-2H3,(H,23,26)

InChI Key

QUXFHLJSLXJLKO-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C)N3CCOCC3

Origin of Product

United States

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